molecular formula C19H24N6O4S B11243701 3-(4-((2-Methyl-5-nitrophenyl)sulfonyl)piperazin-1-yl)-6-(pyrrolidin-1-yl)pyridazine

3-(4-((2-Methyl-5-nitrophenyl)sulfonyl)piperazin-1-yl)-6-(pyrrolidin-1-yl)pyridazine

Cat. No.: B11243701
M. Wt: 432.5 g/mol
InChI Key: LNOBTIRUJSWZJW-UHFFFAOYSA-N
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Description

3-(4-((2-Methyl-5-nitrophenyl)sulfonyl)piperazin-1-yl)-6-(pyrrolidin-1-yl)pyridazine is a complex organic compound that belongs to the class of pyridazines This compound is characterized by its unique structure, which includes a pyridazine ring substituted with a pyrrolidinyl group and a piperazinyl group that is further substituted with a sulfonyl group attached to a nitrophenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-((2-Methyl-5-nitrophenyl)sulfonyl)piperazin-1-yl)-6-(pyrrolidin-1-yl)pyridazine typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Pyridazine Core: The pyridazine core can be synthesized through the condensation of appropriate hydrazine derivatives with diketones or other suitable precursors.

    Introduction of the Pyrrolidinyl Group: The pyrrolidinyl group can be introduced via nucleophilic substitution reactions, where a pyrrolidine derivative reacts with the pyridazine core.

    Attachment of the Piperazinyl Group: The piperazinyl group is introduced through a similar nucleophilic substitution reaction.

    Sulfonylation: The final step involves the sulfonylation of the piperazinyl group using a sulfonyl chloride derivative of 2-methyl-5-nitrophenyl.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(4-((2-Methyl-5-nitrophenyl)sulfonyl)piperazin-1-yl)-6-(pyrrolidin-1-yl)pyridazine can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The nitrophenyl group can be reduced to form amino derivatives.

    Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of sulfonamide or sulfonate derivatives.

Scientific Research Applications

3-(4-((2-Methyl-5-nitrophenyl)sulfonyl)piperazin-1-yl)-6-(pyrrolidin-1-yl)pyridazine has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific enzymes or receptors.

    Biology: The compound can be used as a probe to study biological pathways and interactions.

    Materials Science: It may be used in the development of advanced materials with specific electronic or optical properties.

    Industry: The compound can be used in the synthesis of other complex molecules or as an intermediate in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of 3-(4-((2-Methyl-5-nitrophenyl)sulfonyl)piperazin-1-yl)-6-(pyrrolidin-1-yl)pyridazine depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The sulfonyl and nitrophenyl groups can interact with the active sites of enzymes, while the pyridazine and piperazinyl groups can enhance binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the 2-methyl-5-nitrophenyl group in 3-(4-((2-Methyl-5-nitrophenyl)sulfonyl)piperazin-1-yl)-6-(pyrrolidin-1-yl)pyridazine imparts unique chemical and biological properties. This group can participate in specific interactions with biological targets, enhancing the compound’s potential as a pharmaceutical agent. Additionally, the nitrophenyl group can undergo various chemical transformations, making the compound versatile for synthetic applications.

Properties

Molecular Formula

C19H24N6O4S

Molecular Weight

432.5 g/mol

IUPAC Name

3-[4-(2-methyl-5-nitrophenyl)sulfonylpiperazin-1-yl]-6-pyrrolidin-1-ylpyridazine

InChI

InChI=1S/C19H24N6O4S/c1-15-4-5-16(25(26)27)14-17(15)30(28,29)24-12-10-23(11-13-24)19-7-6-18(20-21-19)22-8-2-3-9-22/h4-7,14H,2-3,8-13H2,1H3

InChI Key

LNOBTIRUJSWZJW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)[N+](=O)[O-])S(=O)(=O)N2CCN(CC2)C3=NN=C(C=C3)N4CCCC4

Origin of Product

United States

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